molecular formula C17H21N3O3S B4593874 3-[4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

3-[4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

Cat. No.: B4593874
M. Wt: 347.4 g/mol
InChI Key: FELAEFJQZCWXBX-UHFFFAOYSA-N
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Description

3-[4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethylsulfamoyl group attached to a phenyl ring and a pyridin-3-ylmethyl group attached to a propanamide backbone

Scientific Research Applications

3-[4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Dimethylsulfamoyl Intermediate: This step involves the reaction of dimethylamine with a suitable sulfonyl chloride to form the dimethylsulfamoyl chloride intermediate.

    Coupling with Phenyl Ring: The dimethylsulfamoyl chloride is then reacted with a phenyl ring containing a suitable leaving group (e.g., a halide) under basic conditions to form the 4-(dimethylsulfamoyl)phenyl intermediate.

    Formation of the Pyridin-3-ylmethyl Intermediate: Separately, a pyridin-3-ylmethyl group is prepared by reacting pyridine with a suitable alkylating agent.

    Final Coupling: The two intermediates are then coupled together using a suitable coupling reagent (e.g., a carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE
  • **4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE

Uniqueness

3-[4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group and the pyridin-3-ylmethyl group provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20(2)24(22,23)16-8-5-14(6-9-16)7-10-17(21)19-13-15-4-3-11-18-12-15/h3-6,8-9,11-12H,7,10,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELAEFJQZCWXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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